molecular formula C7H13NO2 B13326998 Methyl 3-(methylamino)cyclobutane-1-carboxylate

Methyl 3-(methylamino)cyclobutane-1-carboxylate

Katalognummer: B13326998
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: CWZJMWXUQISDJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(methylamino)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C7H13NO2 It is a derivative of cyclobutane, featuring a methylamino group and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methylamino)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with methylamine, followed by esterification with methanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(methylamino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methylamino group to a nitro group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(methylamino)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 3-(methylamino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 1-(methylamino)cyclobutane-1-carboxylate
  • Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate

Comparison

Methyl 3-(methylamino)cyclobutane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

methyl 3-(methylamino)cyclobutane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-8-6-3-5(4-6)7(9)10-2/h5-6,8H,3-4H2,1-2H3

InChI-Schlüssel

CWZJMWXUQISDJG-UHFFFAOYSA-N

Kanonische SMILES

CNC1CC(C1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.